3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol
Description
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,8,11-13H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJORGLNPWXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950078 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220006-74-6, 27391-18-0 | |
| Record name | (-)-3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220006-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27391-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methoxyphenyl-1-propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027391180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylpropane derivative.
Hydroxylation: The phenyl ring is hydroxylated using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Methoxylation: The hydroxylated intermediate is then subjected to methoxylation using methanol and a catalyst like sulfuric acid.
Reduction: The final step involves the reduction of the intermediate to introduce the hydroxyl groups on the propane chain, using reducing agents such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydroxyl groups.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- IUPAC Name : 3-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
The compound features a phenolic structure with two hydroxyl groups and a methoxy group, contributing to its biological activity and reactivity.
Antioxidative Properties
One of the most notable applications of this compound is its antioxidative capability. It acts by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. This mechanism is crucial for its potential therapeutic use in combating oxidative stress-related diseases.
Metabolic Health
Research indicates that this compound can improve metabolic abnormalities associated with high-fat diets. Key findings include:
- Weight Management : In animal models, this compound has shown efficacy in mitigating weight gain induced by high-fat diets.
- Insulin Sensitivity : The compound enhances insulin sensitivity, suggesting potential applications in managing diabetes and metabolic syndrome .
Gut Microbiota Modulation
Studies have demonstrated that this compound promotes the growth of beneficial gut bacteria while reducing populations associated with negative health outcomes. This modulation can lead to improved lipid metabolism and overall health benefits .
Cosmetics
Due to its antioxidative properties and skin-beneficial effects, this compound is utilized in various cosmetic formulations. Its ability to protect skin from oxidative stress makes it a valuable ingredient in anti-aging products .
Pharmaceuticals
The compound's potential therapeutic effects have led to exploration in pharmaceutical applications, particularly in formulations aimed at preventing oxidative damage and related diseases .
Case Study 1: Metabolic Effects in Animal Models
A study conducted on mice fed a high-fat diet showed that supplementation with this compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Weight Gain (g) | 15 | 5 |
| Insulin Sensitivity (HOMA) | 2.5 | 1.5 |
These results indicate significant metabolic improvements attributed to the compound's influence on weight management and insulin sensitivity .
Case Study 2: Antioxidative Effects on Human Cells
In vitro studies using human fibroblast cells exposed to oxidative stress showed that treatment with varying concentrations of the compound resulted in:
| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| 0 | 70 | 25 |
| 10 | 85 | 15 |
| 50 | 95 | 5 |
The data suggest that higher concentrations of the compound significantly enhance cell viability and reduce reactive oxygen species levels .
Mechanism of Action
The mechanism by which 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol exerts its effects involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress response.
Comparison with Similar Compounds
Substituent Variations
The presence and position of functional groups significantly influence chemical reactivity and biological activity:
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| 3-(4-Hydroxyphenyl)propane-1,2-diol | C₉H₁₂O₃ | Lacks methoxy group | Reduced antioxidative capacity due to absence of electron-donating methoxy group . |
| 3-(3-Methoxyphenyl)propane-1,2-diol | C₁₀H₁₄O₄ | Lacks para-hydroxy group | Lower polarity and altered interaction with biological targets . |
| 1-(3,4-Dimethoxyphenyl)propane-1,2-diol | C₁₂H₁₈O₅ | Two methoxy groups | Increased hydrophobicity; potential for enhanced membrane permeability . |
Positional Isomerism
The position of hydroxyl or methoxy groups on the phenyl ring alters steric and electronic effects:
Stereochemical Variations
The compound exists as erythro- and threo-diastereomers, influencing biological activity:
Antioxidative Activity
- In ORAC (Oxygen Radical Absorbance Capacity) assays, the compound demonstrated moderate activity (exact value unspecified), though eugenol (a structurally simpler phenolic compound) showed superior potency (ORAC = 39,270 μmol TE/g) .
- The methoxy group stabilizes the phenoxyl radical, extending antioxidative effects compared to analogs lacking this group .
Biological Activity
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, also known as HMPA (hydroxy-3-methoxyphenylpropane-1,2-diol), is a phenolic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and detailed analyses.
Chemical Structure and Properties
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- IUPAC Name : this compound
The compound features a phenolic structure with two hydroxyl groups and a methoxy group, contributing to its biological activity.
1. Metabolic Effects
Recent studies have highlighted the metabolic benefits of HMPA derived from dietary sources such as fruits and vegetables. Research indicates that HMPA can significantly improve metabolic abnormalities associated with high-fat diets (HFD). Key findings include:
- Weight Management : HMPA has shown efficacy in mitigating weight gain induced by HFD in animal models.
- Insulin Sensitivity : The compound enhances insulin sensitivity, suggesting potential applications in managing diabetes and metabolic syndrome .
2. Gut Microbiota Modulation
HMPA's interaction with gut microbiota has been a focal point of research. It has been observed that:
- HMPA promotes the growth of beneficial gut bacteria from the phylum Bacteroidetes while reducing Firmicutes populations, which is associated with improved metabolic homeostasis .
This modulation of gut microbiota can lead to better lipid metabolism and overall health improvements.
Study on Dietary HMCA
A notable study explored the effects of hydroxycinnamic acid derivatives (including HMCA) on metabolic health. The findings demonstrated that:
- Dietary intake of HMCA resulted in significant reductions in hepatic steatosis.
- The conversion of HMCA into HMPA by gut bacteria was crucial for these beneficial effects .
Comparison of Biological Activities
The following table summarizes key biological activities associated with HMPA compared to other similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| HMPA | Weight loss | Modulates gut microbiota; improves insulin sensitivity |
| HMCA | Metabolic regulation | Precursor for HMPA; impacts lipid metabolism |
| Eugenol | Antioxidant | Scavenges free radicals; anti-inflammatory effects |
Research Findings
Extensive research has been conducted to elucidate the mechanisms underlying the biological activities of HMPA. Some notable findings include:
- Antioxidant Properties : HMPA exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various models, indicating its role in inflammatory disease management.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via biotransformation of hydroxy ketones or by modifying lignin-derived phenolic precursors. For example, biotransformation using microbial systems (e.g., fungal enzymes) yields diastereomers like erythro- and threo-forms, requiring chiral HPLC for separation . Optimization involves controlling reaction conditions (pH, temperature) and using purification techniques such as column chromatography with silica gel or reverse-phase HPLC. Characterization via -NMR and -NMR is critical to confirm stereochemistry and purity .
Q. How does the positioning of methoxy and hydroxyl groups influence the compound’s stability and reactivity?
- Methodological Answer : The methoxy group at the 3-position and hydroxyl at the 4-position on the phenyl ring (guaiacyl structure) enhance stability due to intramolecular hydrogen bonding. Comparative studies with analogs (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) show that ortho-substituted methoxy groups reduce crystallinity, favoring liquid states at room temperature, while para-substitutions promote solidification . Stability tests under varying pH and temperature (e.g., thermal gravimetric analysis) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What experimental strategies are effective for resolving contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from stereochemical differences or impurities. To address this:
- Stereochemical Analysis : Use chiral resolution techniques (e.g., chiral HPLC) to isolate erythro- and threo-forms, followed by independent bioassays .
- Impurity Profiling : Employ LC-MS or GC-MS to identify byproducts (e.g., vanillyl alcohol derivatives) that may interfere with assays .
- Dose-Response Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., human topoisomerase IIα) and validate mechanisms .
Q. How can researchers design experiments to evaluate the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding sites on proteins like actin or enzymes. Validate with ITC to measure thermodynamic parameters (ΔH, ΔS) .
- Kinetic Studies : Perform time-resolved fluorescence spectroscopy to monitor conformational changes in proteins upon binding .
- Comparative Analysis : Compare results with structurally related compounds (e.g., bisacurone or pinoresinol) to identify structure-activity relationships (SAR) .
Q. What are the challenges in isolating this compound from natural sources, and how can yields be improved?
- Methodological Answer : Isolation from Curcuma species requires:
- Extraction Optimization : Use pressurized liquid extraction (PLE) with ethanol-water mixtures to enhance solubility of polar diols .
- Chromatographic Separation : Combine flash chromatography (normal phase) with preparative HPLC to separate co-eluting terpenoids and lignans .
- Yield Enhancement : Modify fermentation conditions (e.g., pH, nutrient media) during biotransformation to favor diol production over side products .
Data Analysis and Reproducibility
Q. How should researchers address variability in NMR and mass spectrometry data for this compound?
- Methodological Answer :
- NMR Standardization : Use deuterated solvents (e.g., CDOD) and internal standards (e.g., TMS) to minimize solvent shifts. Assign peaks using 2D NMR (COSY, HSQC) for unambiguous structural confirmation .
- MS Calibration : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish between isobaric impurities and isotopic peaks .
- Reproducibility Checks : Cross-validate spectral data with synthetic standards (e.g., erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol) from authenticated suppliers .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP and Solubility : Use SwissADME or MarvinSuite to estimate partition coefficients and aqueous solubility, critical for pharmacokinetic studies .
- Reactivity Prediction : Apply DFT calculations (e.g., Gaussian 09) to model oxidation and hydrolysis pathways under physiological conditions .
Comparative and Structural Studies
Q. How does the stereochemistry of this compound affect its biological activity?
- Methodological Answer :
- Stereoisomer-Specific Assays : Test erythro and threo forms in cell-based assays (e.g., cytotoxicity against HeLa cells). For example, erythro forms may show higher membrane permeability due to favorable lipid interactions .
- Circular Dichroism (CD) : Compare CD spectra to correlate stereochemistry with observed bioactivity .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
